5-Arsenoso-o-anisidine
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Overview
Description
5-Arsenoso-o-anisidine is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of an arsenic atom bonded to the anisidine structure
Preparation Methods
The synthesis of 5-Arsenoso-o-anisidine typically involves the oxidative polymerization of o-anisidine. This process can be carried out using various oxidizing agents such as ammonium peroxydisulfate in an organic medium . The reaction conditions, including temperature and solvent choice, play a crucial role in determining the yield and purity of the final product. Industrial production methods often involve large-scale oxidative polymerization processes, ensuring consistent quality and high yield.
Chemical Reactions Analysis
5-Arsenoso-o-anisidine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized by hydroxyl radicals, leading to the formation of various degradation products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: N-alkylation reactions with alcohols in the presence of a base like tBuOK can lead to the formation of N-alkylated derivatives.
Common reagents used in these reactions include oxidizing agents like ammonium peroxydisulfate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Arsenoso-o-anisidine has several scientific research applications:
Medicine: Research is ongoing into its potential use in pharmaceuticals, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 5-Arsenoso-o-anisidine involves its interaction with molecular targets and pathways within biological systems. For instance, its antibacterial properties are attributed to its ability to disrupt bacterial cell walls and inhibit essential enzymes. The compound’s oxidative properties also play a role in its mechanism of action, leading to the generation of reactive oxygen species that can damage cellular components .
Comparison with Similar Compounds
5-Arsenoso-o-anisidine can be compared with other aromatic amines such as o-anisidine, p-anisidine, and aniline. These compounds share similar structural features but differ in their chemical properties and applications:
Properties
CAS No. |
5440-12-0 |
---|---|
Molecular Formula |
C7H8AsNO2 |
Molecular Weight |
213.07 g/mol |
IUPAC Name |
5-arsoroso-2-methoxyaniline |
InChI |
InChI=1S/C7H8AsNO2/c1-11-7-3-2-5(8-10)4-6(7)9/h2-4H,9H2,1H3 |
InChI Key |
WQMATSFZOJFLAJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)[As]=O)N |
Origin of Product |
United States |
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